molecular formula C13H16BNO2S B2877307 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine CAS No. 2230209-53-5

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine

Cat. No.: B2877307
CAS No.: 2230209-53-5
M. Wt: 261.15
InChI Key: ZLKKGJISYOYDIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine typically involves the reaction of thieno[2,3-c]pyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of many organic compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-15-8-11-9(10)5-6-18-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKGJISYOYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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